molecular formula C9H10ClN3O2 B14461704 N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide CAS No. 70793-52-1

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

Cat. No.: B14461704
CAS No.: 70793-52-1
M. Wt: 227.65 g/mol
InChI Key: DCOQZBAZLFPAAU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-hydrazinyl-3-oxopropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a hydrazinyl group at the 3-position and a 4-chlorophenyl moiety at the N-terminus (Fig. 1). This structure combines a reactive hydrazine-derived functional group with a halogenated aromatic system, making it a candidate for diverse applications, including medicinal chemistry and polymer synthesis. The 4-chlorophenyl group enhances lipophilicity and may influence biological activity, while the hydrazinyl-3-oxo moiety provides sites for further chemical modifications, such as condensation or coordination reactions .

Fig. 1: Proposed structure of this compound.

Properties

CAS No.

70793-52-1

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

InChI

InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-8(14)5-9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15)

InChI Key

DCOQZBAZLFPAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide typically involves the reaction of 4-chloroaniline with hydrazine hydrate and an appropriate acylating agent. One common method includes the following steps:

    Formation of the hydrazone: 4-chloroaniline is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide involves its interaction with molecular targets through its reactive functional groups. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the modification of protein function. The chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

N-(4-Nitrophenyl)-3-hydrazinyl-3-oxopropanamide
  • Structure: The 4-chlorophenyl group is replaced with a 4-nitrophenyl moiety.
  • Synthesis: Prepared via refluxing 3-oxo-N-phenylpropanamide with 4-nitrophenylhydrazine in chlorobenzene (63% yield) .
  • However, nitro groups may reduce metabolic stability compared to chloro substituents in biological systems.
N-(4-Methoxyphenyl)-3-chloropropanamide
  • Crystallography: The C=O bond length (1.2326 Å) and C(=O)–N bond (1.3416 Å) confirm amide resonance. The methoxy group participates in C–H···O interactions, stabilizing the crystal lattice .
  • Biological Relevance: Lacks the hydrazinyl moiety, limiting its utility in chelation or condensation reactions but may exhibit improved solubility due to the methoxy group.

Hydrazine Derivatives with Halogenated Aromatics

N-(4-Chlorophenyl)hydrazinecarbothioamide
  • Structure: Replaces the propanamide chain with a thiadiazole ring.
  • Synthesis: Derived from 4-chlorophenyl isothiocyanate and hydrazine hydrate, followed by cyclization with CS₂ .
  • Applications: Demonstrates antifungal activity, suggesting that sulfur-containing analogs may offer enhanced bioactivity compared to oxygen-based amides.
N-(4-Ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide
  • Structure: Extends the carbon chain to butanamide with a 4-ethoxyphenyl group.
  • Properties: The longer chain may increase flexibility and binding affinity in enzyme interactions. Ethoxy groups improve solubility but may reduce membrane permeability compared to chloro substituents .

Halogen Substitution Effects

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